2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a specialized organic compound with the molecular formula C13H16N2O2S. It is a derivative of thieno[2,3-d]pyrimidine, featuring a tert-butyl group and two methyl groups on the thieno ring. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine[_{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core[_{{{CITATION{{{3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno[2,3 ...](https://link.springer.com/article/10.1007/s40242-015-5202-3). One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions[{{{CITATION{{{3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 .... The tert-butyl and methyl groups are introduced through subsequent functional group transformations and selective protection/deprotection strategies[{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ....
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield[_{{{CITATION{{{3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 .... This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve high purity levels suitable for research and industrial applications[{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ....
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ....
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions[_{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and pathways.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways[_{{{CITATION{{{_3{Synthesis, characterization and biological activity of tetrahydrobenzo[4,5]thieno2,3 .... The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure, which may or may not include additional functional groups.
Uniqueness: 2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-6-8-7(2)14-12(13(3,4)5)15-10(8)18-9(6)11(16)17/h1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJJWYOEZLSZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)C)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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